4'-Hydroxy Trazodone

描述

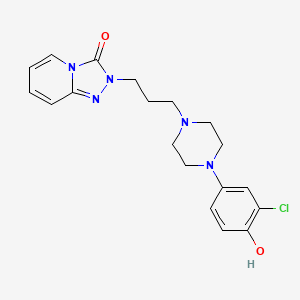

4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone. It is known for its inhibitory effects on organic anion transporter 3 (OAT3) and is selective for OAT3 over organic anion transporter 1 (OAT1) . This compound plays a significant role in the pharmacokinetics of trazodone, influencing its therapeutic effects and side effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Trazodone involves the hydroxylation of trazodone. One common method includes the use of potassium carbonate as a reaction medium under microwave radiation . This method is efficient and reduces the synthesis time significantly.

Industrial Production Methods: Industrial production of 4’-Hydroxy Trazodone typically involves large-scale hydroxylation reactions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The improved process for the preparation of trazodone hydrochloride involves the reaction of specific compounds in the presence of an inorganic base and a catalyst .

化学反应分析

Oxidation Reactions

4'-Hydroxy Trazodone is primarily involved in oxidative transformations mediated by cytochrome P450 (CYP) enzymes. Key pathways include:

Quinone Imine Formation

-

Upon 4'-hydroxylation, trazodone forms this compound, which is further oxidized to reactive intermediates like 1',4'-quinone imine .

-

This oxidation step facilitates nucleophilic attack by glutathione (GSH), leading to ipso substitution at the chlorine position. The result is the formation of:

Enzymatic Selectivity

-

CYP3A4 mediates the initial bioactivation of trazodone to its quinone imine intermediate.

-

CYP2D6 specifically catalyzes the formation of metabolite M4 from m-chlorophenylpiperazine (m-CPP), a trazodone derivative .

Conjugation Reactions

This compound participates in conjugation pathways to enhance solubility and excretion:

Glucuronidation

-

The hydroxyl group at the 4' position undergoes glucuronidation, forming This compound-glucuronide . This reaction is critical for renal elimination .

Sulfation and Other Conjugates

-

Sulfotransferases may catalyze sulfate conjugation, though detailed studies on this pathway remain limited.

Degradation Pathways

Exposure to reactive oxygen species (ROS) or enzymatic activity can degrade this compound:

Hydrolysis

-

Under acidic or alkaline conditions, the triazolopyridine ring may undergo hydrolysis, though this pathway is not well-characterized in vivo.

Reaction Conditions and Catalysts

The following table summarizes key reaction parameters:

Stability and Reactivity

-

pH Sensitivity : The compound is stable in neutral conditions but degrades under strong acidic (pH < 2) or alkaline (pH > 10) environments.

-

Light Sensitivity : Prolonged exposure to UV light accelerates decomposition, necessitating storage in amber containers.

Mechanistic Insights

The oxidative bioactivation of this compound involves:

科学研究应用

4’-Hydroxy Trazodone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of trazodone metabolism and its derivatives.

Biology: The compound is studied for its effects on organic anion transporters, particularly OAT3.

Industry: It is used in the development of new trazodone derivatives with potential therapeutic applications.

作用机制

The mechanism of action of 4’-Hydroxy Trazodone involves the inhibition of organic anion transporter 3 (OAT3), which affects the renal excretion of various drugs and endogenous compounds . This inhibition can influence the overall pharmacokinetics of trazodone, altering its absorption, distribution, metabolism, and excretion. The compound also interacts with serotonin receptors, contributing to its antidepressant and sedative effects .

相似化合物的比较

Trazodone: The parent compound, used as an antidepressant and sedative.

Nefazodone: Another antidepressant with a similar structure and mechanism of action.

Vilazodone: A serotonin reuptake inhibitor with additional serotonin receptor agonist activity.

Uniqueness: 4’-Hydroxy Trazodone is unique due to its selective inhibition of organic anion transporter 3 (OAT3) over organic anion transporter 1 (OAT1) . This selectivity can lead to different pharmacokinetic profiles and therapeutic effects compared to other similar compounds.

生物活性

4'-Hydroxy Trazodone is a significant metabolite of the antidepressant trazodone, which is widely used for treating major depressive disorder and anxiety-related conditions. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and clinical implications.

Pharmacological Properties

This compound exhibits several notable pharmacological characteristics:

- Inhibition of Organic Anion Transporter 3 (OAT3) : It acts as an inhibitor of OAT3 with a binding affinity , demonstrating selectivity over OAT1 (with ). This interaction may influence the pharmacokinetics of drugs that are substrates for these transporters .

- Metabolic Pathways : As a glucuronidated metabolite, this compound undergoes conjugation with glucuronic acid, enhancing its solubility and facilitating renal elimination. This metabolic transformation is critical for understanding the drug's clearance and potential interactions with other medications.

Clinical Implications

Recent case studies illustrate the clinical relevance of trazodone and its metabolites in managing depressive and anxiety symptoms:

- Case Study Overview : A study involving three patients highlighted the efficacy of trazodone in alleviating symptoms of depression and anxiety. Adjustments in trazodone dosage led to significant improvements in mood and anxiety levels within weeks .

- Cognitive Effects : Research indicates that trazodone may have a dual effect on cognition, potentially impairing cognitive function acutely while improving sleep quality. This duality underscores the importance of careful dosing in populations at risk for cognitive decline, such as elderly patients .

Table 1: Summary of Biological Activities of this compound

Recent findings suggest that trazodone, through its metabolite this compound, may influence neurodegenerative processes by modulating the Unfolded Protein Response (UPR) pathway. This mechanism could restore protein translation and slow neurodegenerative progression in animal models . The role of this pathway in human cognition remains an area for further exploration.

属性

IUPAC Name |

2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUZSRSXQFIOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675963 | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53818-10-3 | |

| Record name | 4-Hydroxytrazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。